(R)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
Molecular Formula |
C7H8IN3O |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
(7R)-3-iodo-7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H8IN3O/c1-4-2-9-7(12)6-5(8)3-10-11(4)6/h3-4H,2H2,1H3,(H,9,12)/t4-/m1/s1 |
InChI Key |
QXIGOXIYHSLNSE-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@H]1CNC(=O)C2=C(C=NN12)I |
Canonical SMILES |
CC1CNC(=O)C2=C(C=NN12)I |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthetic sequence often begins with the preparation of tert-butyl 6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate as a key intermediate. This compound is synthesized through cyclization reactions involving methyl-substituted pyrazine and hydrazine derivatives under controlled conditions.
Iodination Step
The critical iodination at the 3-position is achieved by treating the tert-butyl 6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate intermediate with iodine sources in the presence of catalytic copper(I) iodide and a base such as potassium phosphate (K3PO4). The reaction is typically carried out in a polar aprotic solvent under inert atmosphere to facilitate selective iodination.
| Reagent/Condition | Quantity (Example) | Role |
|---|---|---|
| tert-butyl 6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | 100 mg (0.28 mmol) | Substrate |
| Potassium phosphate (K3PO4) | 117 mg (0.55 mmol) | Base |
| Copper(I) iodide (CuI) | 10.5 mg (55 μmol) | Catalyst |
| (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine | 7.8 mg (55 μmol) | Ligand |
| Solvent (e.g., DMF or DMSO) | Sufficient volume | Reaction medium |
| Temperature | Room temperature to 80°C | Reaction temperature |
| Time | Several hours | Reaction duration |
Under these conditions, tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate is obtained as an intermediate with good yield and purity.
Deprotection and Final Product Formation
Subsequent deprotection of the tert-butyl ester group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) yields the free acid, which can be converted to the lactam form, resulting in this compound.
Enantiomeric Purity and Resolution
The (R)-enantiomer is typically obtained via chiral resolution or asymmetric synthesis using chiral ligands or catalysts during the iodination or cyclization steps. The use of chiral diamine ligands such as (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine facilitates enantioselective iodination, enhancing the optical purity of the product.
Summary Table of Key Steps and Conditions
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1. Core construction | Cyclization of methyl-substituted pyrazine precursors | tert-butyl 6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | Starting intermediate |
| 2. Iodination | CuI, K3PO4, chiral diamine ligand, polar aprotic solvent, RT to 80°C | tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | Selective 3-position iodination |
| 3. Deprotection and lactam formation | Acidic cleavage of tert-butyl ester | This compound | Final target compound |
| 4. Enantiomeric enrichment | Use of chiral ligands/catalysts during iodination or resolution | Optically pure (R)-enantiomer | Ensures desired stereochemistry |
Research Findings and Analytical Data
- The iodination step is critical for regioselectivity and stereoselectivity; copper(I) iodide catalysis with chiral diamine ligands is effective in achieving high enantioselectivity.
- The tert-butyl ester protecting group is stable under iodination conditions but readily cleaved under mild acid to afford the lactam.
- The final compound is typically isolated as a white solid with yields ranging from 40% to 70% depending on scale and purification methods.
- Characterization by ^1H NMR, mass spectrometry, and chiral HPLC confirms structure and enantiomeric purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 3 serves as a reactive site for nucleophilic substitution due to its polarizable nature and moderate leaving-group ability. Key reactions include:
-
Mechanism : The reaction proceeds via oxidative addition of palladium(0) to the C–I bond, followed by transmetallation with aryl boronic acids (Suzuki coupling) or direct nucleophilic attack in SNAr pathways .
Oxidation and Reduction Reactions
The dihydropyrazine ring undergoes redox transformations under controlled conditions:
Oxidation
-
Ring Aromatization : Treatment with MnO₂ in DCM converts the 6,7-dihydropyrazine to a fully aromatic pyrazolo[1,5-a]pyrazine system.
-
Methyl Group Oxidation : Strong oxidants like KMnO₄ selectively oxidize the 7-methyl group to a carboxylic acid .
Reduction
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazine ring to a tetrahydro derivative, altering the compound’s planarity and receptor-binding properties .
Cross-Coupling Reactions
The iodine atom enables transition metal-catalyzed coupling for structural diversification:
Suzuki–Miyaura Coupling
-
Reagents : Aryl boronic acids, Pd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O (4:1).
-
Example : Reaction with 3-pyridylboronic acid yields 3-(pyridin-3-yl) derivatives with >80% conversion .
Sonogashira Coupling
-
Reagents : Terminal alkynes, CuI, PdCl₂(PPh₃)₂, TEA.
-
Applications : Introduces alkynyl groups for further click chemistry modifications .
Cyclization and Ring-Opening Reactions
The bicyclic system participates in ring-expansion and contraction pathways:
-
Intramolecular Aza-Michael Reaction : Base-mediated cyclization (e.g., K₂CO₃ in EtOH) forms fused tricyclic systems by attacking the α,β-unsaturated ketone moiety .
-
Acid-Catalyzed Ring Opening : HCl in dioxane cleaves the pyrazine ring, generating linear intermediates for downstream functionalization.
Stereochemical Transformations
The (R)-configuration at the 7-methyl group influences reactivity:
-
Epimerization : Prolonged heating in polar aprotic solvents (e.g., DMSO) induces partial racemization, requiring low-temperature protocols to retain enantiopurity.
-
Chiral Resolution : Diastereomeric salts formed with (−)-di-p-toluoyl-d-tartaric acid enable separation of (R) and (S) enantiomers .
Functional Group Interconversion
The ketone at position 4 undergoes typical carbonyl reactions:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Grignard Addition | MeMgBr, THF | 4-Hydroxy derivative | Introduces alkyl groups |
| Wittig Olefination | Ph₃P=CHCO₂Et, toluene | α,β-Unsaturated ester | Extends conjugation |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 4-Amino analogue | Enhances water solubility |
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (λ = 254 nm) causes deiodination, forming a radical intermediate that dimerizes.
-
Hydrolytic Stability : Resists hydrolysis at pH 1–12 (t₁/₂ > 24 h at 25°C), but iodide release accelerates under acidic conditions (pH < 2).
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for generating analogs with tailored pharmacokinetic properties. Future research should explore enzymatic transformations and catalytic asymmetric synthesis to expand its synthetic applications .
Scientific Research Applications
®-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of ®-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-a]pyrazine core play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of the target, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has been extensively modified to explore structure-activity relationships (SAR) across diverse therapeutic targets. Below is a detailed comparison with structurally related analogs:
Structural and Functional Insights
- Chirality Impact : The (R)-methyl group at C-7 in the target compound confers ~10-fold higher mGlu3 NAM activity than the (S)-isomer, emphasizing the role of stereochemistry in receptor binding .
- Substituent Effects :
- Synthetic Accessibility : Ultrasound-assisted synthesis (e.g., KHSO4 in aqueous-alcohol media) improves yields for pyrazolo[1,5-a]pyrimidin-7(4H)-ones, though iodine substitution requires specialized conditions .
Pharmacokinetic and Stability Profiles
Research Findings and Implications
mGlu3 Receptor Selectivity : The target compound’s (R)-methyl group creates a steric and electronic environment that selectively inhibits mGlu3 over mGlu2 receptors, a critical distinction for neurological disorder therapeutics .
Anticancer Mechanisms : While 3o modulates autophagy, ferrocenyl derivatives induce apoptosis, suggesting divergent pathways for pyrazolo[1,5-a]pyrazin-4-one scaffolds .
Synthetic Challenges : Iodination at C-3 requires precise control to avoid byproducts, whereas nitro or sulfone groups are more straightforward to introduce .
Biological Activity
(R)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C7H8IN3O
- Molecular Weight : 237.06 g/mol
- IUPAC Name : this compound
The compound is primarily noted for its role as an inhibitor of the mammalian target of rapamycin (mTOR) pathway. This pathway is crucial for cell growth and proliferation, making it a significant target in cancer therapy. The inhibition of mTOR can lead to reduced tumor growth and proliferation in various cancer models.
Biological Activity
-
Anticancer Activity :
- Studies have shown that derivatives of pyrazolo[1,5-a]pyrazinones exhibit potent anticancer properties by inhibiting various cancer cell lines. For instance, this compound has demonstrated efficacy against breast and lung cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Enzymatic Inhibition :
- Psychopharmacological Potential :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzymatic Inhibition | Inhibits DNA-PK activity | |
| Psychopharmacology | Potential treatment for depression and anxiety |
Case Study Example
A notable study explored the effects of this compound on human breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 μM after 48 hours of treatment. Mechanistic studies revealed that the compound induced G1 phase arrest and increased levels of pro-apoptotic markers .
Q & A
Q. What are the optimal synthetic routes for (R)-3-iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one?
The compound can be synthesized via Negishi coupling or cyclization reactions. For example, a related pyrazolo[1,5-a]pyrazine derivative was prepared by reacting intermediate precursors (e.g., β-amidomethyl vinyl sulfones) with sodium carbonate in 1,4-dioxane/water, followed by extraction and chromatography . Automated liquid-liquid extraction methods have also been validated for similar compounds, improving yield (e.g., 48% yield for a structurally analogous compound) .
Q. How is structural characterization performed for this compound?
Key techniques include 1H/13C NMR to confirm regiochemistry and stereochemistry. For example, methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate derivatives were characterized by NMR, with analytical data (e.g., δ values for aromatic protons) cross-verified against computational predictions . High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight and fragmentation patterns .
Q. What are the solubility and stability considerations for this compound?
Stability testing under varying pH and temperature conditions is essential. Derivatives of this scaffold are typically dissolved in polar aprotic solvents (e.g., THF, DMSO) for biological assays. Degradation studies using HPLC (>99% purity thresholds) are recommended to monitor compound integrity during storage .
Advanced Research Questions
Q. How can experimental design address contradictions in reported anticancer activity across cell lines?
Discrepancies in potency (e.g., A549 vs. H322 lung cancer cells) may arise from differences in apoptosis/autophagy signaling. Researchers should:
- Use caspase-3/7 activation assays to confirm apoptotic pathways .
- Measure autophagy markers (e.g., LC3-II/LC3-I ratio via western blot) .
- Validate target engagement using siRNA knockdown of suspected mediators (e.g., p53 or Hsp70) . Example: Pyrazolo[1,5-a]pyrazin-4-one derivatives showed IC50 variations due to cell-specific TRAIL expression levels .
Q. What methodologies are used to elucidate its role as an mGluR2 negative allosteric modulator (NAM)?
- In vitro receptor binding assays : Radioligand displacement (e.g., [³H]LY341495) quantifies affinity (Ki values) .
- Electrophysiology : Measure glutamate-induced Ca²⁺ flux in HEK293 cells expressing mGluR2 .
- In vivo PK/PD modeling : Dose-dependent receptor occupancy in rodent brains correlates with cognitive enhancement in V-maze tests (e.g., 0.32 mg/kg effective dose) .
Q. How can SAR studies improve selectivity against off-target receptors?
Structure-activity relationship (SAR) optimization involves:
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key issues include:
- Low yields in cyclization steps (e.g., 69% yield for a related compound after chromatography) .
- Purification of diastereomers: Chiral HPLC with cellulose-based columns resolves (R)- and (S)-enantiomers .
- Stability of the iodo group under basic conditions: Use anhydrous Na2SO4 during extraction to prevent hydrolysis .
Data Contradictions and Resolution
Q. Why do some studies report pro-apoptotic effects while others emphasize autophagy?
Cell line heterogeneity and experimental endpoints explain discrepancies. For example:
- A549 cells treated with 5-alkyl-2-ferrocenyl derivatives showed caspase-3 activation (apoptosis), while H322 cells exhibited autophagic vacuoles via electron microscopy .
- Resolve by performing dual staining assays (Annexin V/PI for apoptosis vs. Cyto-ID for autophagy) .
Methodological Best Practices
Q. What in vitro models best predict in vivo efficacy for CNS targets?
- Use primary neuronal cultures or iPSC-derived neurons for mGluR2 modulation studies .
- Blood-brain barrier (BBB) permeability: Assess logP (optimal range: 2–3) and P-gp efflux ratios in MDCK-MDR1 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
